2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17BrO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-7H2,1H3 |
InChI Key |
JDECIQFCYNKIQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2CCC1C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
*Estimated based on analogous compounds.
Key Observations:
- Electron Effects: The bromomethyl group (electron-withdrawing) contrasts with the electron-donating methoxymethyl group, creating a unique electronic environment that may stabilize carbocation intermediates or modulate reaction pathways .
- Steric Considerations: Compared to 2-(propan-2-yl) derivatives , the methoxymethyl group in the target compound likely imposes less steric bulk, favoring reactions sensitive to spatial hindrance.
- Aromatic vs. Aliphatic Substituents: Aryl-substituted analogs (e.g., 2-(4-bromophenyl)norbornane ) exhibit distinct π-π interactions and UV absorption profiles, unlike the aliphatic substituents in the target compound.
Preparation Methods
Diels-Alder Cycloaddition Followed by Sequential Functionalization
The Diels-Alder (DA) reaction serves as a cornerstone for constructing the bicyclo[2.2.1]heptane skeleton. As demonstrated by Baldwin and Lusch, DA adducts derived from 2,3-disubstituted dienes and α,β-unsaturated carbonyl compounds undergo cationic rearrangements to yield bicycloheptanones. For 2-(bromomethyl)-2-(methoxymethyl)norbornane, this approach involves:
- DA Reaction : Cyclopentadiene reacts with methacrolein in the presence of MeAlCl₂ to form a bicyclo[2.2.1]hept-5-ene intermediate.
- Rearrangement : The DA adduct undergoes Lewis acid-catalyzed rearrangement to a bicycloheptanone (e.g., 15b in).
- Geminal Di-Functionalization :
- Bromination : The ketone at C2 is reduced to a secondary alcohol, followed by bromination using PBr₃ or HBr/AcOH to install the bromomethyl group.
- Methoxymethylation : Concurrently, the alcohol is protected as a methoxymethyl ether via Williamson ether synthesis (NaH, CH₃OCH₂Cl).
Key Data :
This method benefits from high stereochemical fidelity, as the DA step’s enantioselectivity (up to 96.5:3.5 er) is retained through subsequent transformations.
Direct Bromination of 2-(Methoxymethyl)norbornane
A more streamlined approach involves brominating pre-synthesized 2-(methoxymethyl)norbornane. This route avoids multi-step rearrangements and leverages radical bromination protocols:
- Synthesis of 2-(Methoxymethyl)norbornane :
- Radical Bromination :
- N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively brominate the methyl group adjacent to the methoxymethyl substituent.
Mechanistic Insight : The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the methyl group, leading to bromide installation. Steric hindrance from the bicyclic framework ensures regioselectivity.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equiv. | 1.2 | Maximizes conversion |
| Solvent | CCl₄ | Enhances radical stability |
| Temperature | 80°C | Balances rate and selectivity |
This method achieves 70–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the methoxymethyl group.
For laboratories prioritizing atom economy, a one-pot SN2 displacement strategy enables concurrent introduction of bromomethyl and methoxymethyl groups:
- Synthesis of 2,2-Dibromonorbornane :
- Norbornane is treated with Br₂ under UV light to form 2,2-dibromonorbornane.
- Selective Displacement :
- Methanol (as a nucleophile) displaces one bromide to form the methoxymethyl group, while the remaining bromide is retained.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : K₂CO₃ (neutralizes HBr byproduct)
- Temperature : 60°C, 12 h
Yield : 68% (2-(bromomethyl)-2-(methoxymethyl)norbornane)
Limitations : Competing elimination reactions reduce yield, necessitating excess methanol (5 equiv).
Catalytic Asymmetric Synthesis
Enantioselective synthesis of chiral 2-(bromomethyl)-2-(methoxymethyl)norbornane is achievable using chiral Lewis acids. Building on Frontier and Eisenberg’s work, a SnCl₄–oxazaborolidine catalyst system induces asymmetry during the DA step:
- Asymmetric DA Reaction :
- Methacrolein and myrcene react in the presence of (S)-3,3-diphenyloxazaborolidine and SnCl₄ at −95°C to form a chiral bicycloheptane.
- Post-Functionalization :
- Bromination and methoxymethylation follow the same protocols as in Method 1.
Performance Metrics :
Q & A
What spectroscopic techniques are critical for confirming the structure of 2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane?
Answer:
The structural elucidation of this compound relies on a combination of advanced spectroscopic methods:
- 1H and 13C NMR : To identify proton environments and carbon frameworks. For example, bicyclo[2.2.1]heptane derivatives exhibit distinct splitting patterns due to bridgehead protons, with coupling constants aiding in stereochemical assignments (e.g., endo vs. exo substituents) .
- IR Spectroscopy : To confirm functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹ and C-O-C stretches for methoxymethyl groups at ~1100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular formula determination, critical given the compound’s bicyclic complexity .
- GC-MS : For purity assessment and fragmentation pattern analysis, particularly useful for volatile derivatives .
What synthetic strategies are employed to introduce bromomethyl and methoxymethyl groups onto the bicyclo[2.2.1]heptane framework?
Answer:
Key strategies include:
- Alkylation/Functionalization : Electrophilic bromination (e.g., using NBS or PBr₃) and methoxymethylation via nucleophilic substitution (e.g., Williamson ether synthesis). demonstrates high-yield (>89%) synthesis of methoxy-substituted bicycloheptanes using similar protocols .
- Cross-Coupling Reactions : Iron-catalyzed coupling of bicycloheptane halides with alkynyl Grignard reagents (e.g., dec-1-yn-1-ylmagnesium bromide), achieving 70% yields in model systems .
- Protection/Deprotection : Temporary masking of reactive sites (e.g., boronate intermediates) to direct regioselectivity .
How can researchers address challenges in stereochemical control during the synthesis of bicyclo[2.2.1]heptane derivatives with multiple substituents?
Answer:
Stereochemical control is critical due to the rigid bicyclic framework:
- Descriptor Analysis : Use exo and endo nomenclature to differentiate substituent orientations. For example, highlights how NMR double-resonance experiments resolve 2,5-disubstituted stereoisomers .
- Reaction Conditions : Polar solvents (e.g., THF) and low temperatures favor endo selectivity by stabilizing transition states .
- Catalytic Strategies : Chiral catalysts (e.g., Lewis acids like BF₃·Et₂O) can induce asymmetry, as shown in trinitroethanol additions to norbornene .
What methodological considerations are critical when employing cross-coupling reactions with bicyclo[2.2.1]heptane-based alkyl halides?
Answer:
Cross-coupling with bicyclic halides requires:
- Catalyst Selection : Iron catalysts (e.g., Fe(acac)₃) are effective for non-activated secondary alkyl halides, minimizing β-hydride elimination .
- Grignard Reagent Compatibility : Bulky reagents (e.g., dec-1-yn-1-ylmagnesium bromide) improve stereoselectivity by reducing steric clashes .
- Purification : Flash chromatography with gradient elution (hexanes/EtOAc) effectively isolates products, as demonstrated in .
How should contradictory data in spectral interpretation (e.g., NMR splitting patterns) be resolved for complex bicyclic systems?
Answer:
Contradictions often arise from:
- Dynamic Effects : Conformational flexibility in solution can obscure splitting patterns. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes rotamers for clearer analysis .
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve crowded regions. For example, utilized double-resonance experiments to assign imidazolyl substituents .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
What strategies mitigate decomposition or side reactions during purification of halogenated bicyclo[2.2.1]heptane derivatives?
Answer:
- Low-Temperature Handling : Halogenated derivatives (e.g., bromomethyl groups) are prone to hydrolysis. Store intermediates under inert atmospheres (N₂/Ar) .
- Chromatographic Solvents : Avoid protic solvents (e.g., MeOH) during flash chromatography; use anhydrous EtOAc/hexanes .
- Stabilizing Additives : Include 1% triethylamine in eluants to neutralize acidic byproducts .
How can structural analogs of this compound be designed for biological activity studies?
Answer:
- Bioisosteric Replacement : Substitute bromine with fluorine (e.g., 2-(2,2-difluorovinyl) derivatives in ) to enhance metabolic stability .
- Rigid Scaffold Utilization : The bicyclo[2.2.1]heptane core mimics natural terpenes; demonstrates fluorophenyl-substituted analogs with potential CNS activity .
- SAR Studies : Compare endo vs. exo isomers (e.g., ’s imidazolyl derivatives) to map activity-stereochemistry relationships .
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